molecular formula C9H9FO B1340710 1-(1-Fluorovinyl)-4-methoxybenzene

1-(1-Fluorovinyl)-4-methoxybenzene

Cat. No.: B1340710
M. Wt: 152.16 g/mol
InChI Key: VBPKIWIFENWSNW-UHFFFAOYSA-N
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Description

1-(1-Fluorovinyl)-4-methoxybenzene is a fluorinated aromatic compound characterized by a methoxy group at the para position of a benzene ring and a monofluorinated vinyl substituent. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and catalytic transformations. The fluorine atom’s electronegativity and the vinyl group’s conjugation with the aromatic ring influence its reactivity and stability .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(1-fluoroethenyl)-4-methoxybenzene

InChI

InChI=1S/C9H9FO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3

InChI Key

VBPKIWIFENWSNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Vinyl Analogs
Compound Name Substituent(s) on Vinyl Molecular Weight Key Properties/Reactivity References
1-(2,2-Difluorovinyl)-4-methoxybenzene Two fluorine atoms ~174.14 g/mol High regioselectivity in Rh-catalyzed cross-coupling; strong C–F bond stability enables stereoselective reactions .
1-(1-Bromovinyl)-4-methoxybenzene Bromine atom ~227.06 g/mol Less electronegative than F; prone to nucleophilic substitution. Synthesized via HBr addition to alkyne precursors .
1-(2-Bromovinyl)-4-methoxybenzene Bromine at β-position ~227.06 g/mol Distinct $^{13}\text{C}$ NMR shifts (e.g., 113–121 ppm for brominated carbons). Used in decarboxylative bromination studies .
1-(2,2-Dibromovinyl)-4-methoxybenzene Two bromine atoms ~306.96 g/mol Steric hindrance reduces reactivity in Au-catalyzed cyclizations compared to fluorinated analogs .

Key Insights :

  • Fluorine’s electronegativity enhances electrophilicity and stabilizes transition states in cross-coupling reactions, as seen in Rh-catalyzed systems .
  • Brominated analogs exhibit lower bond dissociation energies, making them more reactive in substitution reactions but less stable under harsh conditions .
Substituent Variation on the Benzene Ring
Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl ~176.26 g/mol Increased steric bulk reduces ring planarity; used in fragrance chemistry .
1-Methoxy-4-(pentafluorosulfanyl)benzene Pentafluorosulfanyl ~234.19 g/mol High electronegativity enhances electron-withdrawing effects; applications in agrochemicals .
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene Propargyl bromide ~225.08 g/mol Alkyne functionality enables click chemistry; used in multicomponent syntheses .

Key Insights :

  • Bulky substituents (e.g., cyclopropylmethyl) introduce steric effects that hinder aromatic ring conjugation, altering UV-Vis absorption profiles .
  • Electron-withdrawing groups (e.g., pentafluorosulfanyl) significantly lower the HOMO energy of the benzene ring, affecting redox behavior .
Functional Group Comparison in Catalytic Reactions
Reaction Type Compound Used Catalyst/Reagents Yield/Selectivity Notes
Cross-Coupling 1-(2,2-Difluorovinyl)-4-methoxybenzene RhCp*(CH₃CN)₃ 89% yield, >20:1 stereo Fluorine’s inductive effect stabilizes intermediates
Hunsdiecker Bromination 1-(2-Bromovinyl)-4-methoxybenzene HBF₄-C Moderate yield Bromine’s leaving-group ability facilitates decarboxylation
Ugi Multicomponent 1-(Isocyanomethyl)-4-methoxybenzene Split-Ugi conditions High diversity Methoxy group enhances solubility in polar solvents

Physical and Spectroscopic Properties

  • NMR Shifts :

    • 1-(1-Fluorovinyl)-4-methoxybenzene : $^{19}\text{F}$ NMR typically shows a singlet near -120 ppm due to the vinyl-F group. $^{1}\text{H}$ NMR reveals deshielded vinyl protons (δ 5.5–6.5 ppm) .
    • Brominated Analogs : $^{13}\text{C}$ NMR signals for brominated carbons appear at 105–125 ppm, distinct from fluorine’s sharper peaks .
  • Thermal Stability :

    • Fluorinated compounds exhibit higher thermal stability (decomposition >200°C) compared to brominated analogs (<150°C) due to stronger C–F bonds .

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